N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide
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Overview
Description
Acetamide, N-[(2-chlorophenyl)methyl]-2,2,2-trifluoro- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and an acetamide moiety. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(2-chlorophenyl)methyl]-2,2,2-trifluoro- typically involves the reaction of 2-chlorobenzylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2-chlorobenzylamine and trifluoroacetic anhydride.
Solvent: Anhydrous dichloromethane.
Catalyst: A base such as triethylamine.
Temperature: The reaction is usually conducted at room temperature.
Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[(2-chlorophenyl)methyl]-2,2,2-trifluoro- may involve larger scale reactions with optimized conditions for higher yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Analytical techniques like NMR and HPLC to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(2-chlorophenyl)methyl]-2,2,2-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed products.
Scientific Research Applications
Acetamide, N-[(2-chlorophenyl)methyl]-2,2,2-trifluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, N-[(2-chlorophenyl)methyl]-2,2,2-trifluoro- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorophenyl group may participate in π-π interactions with aromatic residues in proteins, influencing their function. The acetamide moiety can form hydrogen bonds with biological molecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
o-Chloroacetanilide: Similar structure but lacks the trifluoromethyl group.
N-(2-chlorophenyl)acetamide: Similar but without the trifluoromethyl group.
Acetamide, N-[(2-chlorophenyl)methyl]-2,2-dimethoxy-: Similar but with dimethoxy groups instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in Acetamide, N-[(2-chlorophenyl)methyl]-2,2,2-trifluoro- imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring these specific characteristics.
Properties
CAS No. |
176504-62-4 |
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Molecular Formula |
C9H7ClF3NO |
Molecular Weight |
237.60 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H7ClF3NO/c10-7-4-2-1-3-6(7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15) |
InChI Key |
WJAXRJAMOHVAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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